An In-depth Technical Guide to the Physicochemical Properties of N-(3-bromophenyl)-2-methylpropanamide
An In-depth Technical Guide to the Physicochemical Properties of N-(3-bromophenyl)-2-methylpropanamide
Introduction
N-(3-bromophenyl)-2-methylpropanamide is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1] The bromine substituent on the phenyl ring provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the amide and isopropyl moieties influence the molecule's conformation, polarity, and potential for hydrogen bonding.[1]
A thorough understanding of the physicochemical properties of this intermediate is paramount for professionals in drug development and chemical research. These properties—including solubility, lipophilicity (logP), and acidity (pKa)—govern everything from reaction kinetics and purification strategies to a final compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the key physicochemical characteristics of N-(3-bromophenyl)-2-methylpropanamide and presents detailed, field-proven protocols for their experimental determination. The focus is not merely on the data itself, but on the causality behind the experimental design, empowering researchers to generate reliable and reproducible results.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties. While extensive experimental data for this specific compound is not widely published, its core identifiers are well-established.
| Property | Value | Source |
| CAS Number | 39241-02-6 | [2] |
| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |
| Molecular Weight | 242.11 g/mol | [1][2] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8°C | [1] |
| Melting Point | Not reported; requires experimental determination. | |
| Boiling Point | Not reported; requires experimental determination. | |
| Aqueous Solubility | Not reported; requires experimental determination. | |
| pKa | Not reported; requires experimental determination. | |
| logP | Not reported; requires experimental determination. |
Melting Point Determination: A Criterion for Purity
The melting point is a critical thermal property that provides a quick, reliable indication of a solid compound's purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[3]
Causality in Experimental Design
The choice of a slow heating rate (1-2°C per minute) as the sample approaches its melting point is crucial.[3] A rapid temperature ramp can cause a lag between the thermometer reading and the actual temperature of the sample, leading to artificially high and broad melting ranges. The protocol incorporates a preliminary rapid scan to identify an approximate range, maximizing efficiency without sacrificing the accuracy of the final, slow determination.[4]
Experimental Protocol: Capillary Method
-
Sample Preparation: Ensure the N-(3-bromophenyl)-2-methylpropanamide sample is completely dry and finely powdered.
-
Capillary Loading: Gently tap the open end of a capillary tube into the sample powder. Invert the tube and tap its sealed end on a hard surface to pack the sample down to a height of 2-3 mm.[5]
-
Preliminary (Fast) Run:
-
Place the loaded capillary into the heating block of a melting point apparatus (e.g., DigiMelt).
-
Set a rapid heating rate (e.g., 10-20°C/minute).[4]
-
Record the approximate temperature range from the first appearance of liquid to the complete liquefaction of the solid.
-
-
Accurate (Slow) Run:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed.
-
Insert a new sample-loaded capillary.
-
Set the heating rate to 1-2°C/minute.[3]
-
Record the temperature at which the first droplet of liquid is visible (T₁).
-
Record the temperature at which the last solid crystal disappears (T₂). The melting range is T₁ - T₂.
-
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Aqueous Solubility: Impact on Bioavailability and Formulation
Aqueous solubility is the saturation mass concentration of a substance in water at a given temperature.[2] For drug development, it is a critical parameter influencing absorption and bioavailability. For synthetic chemistry, it dictates solvent choices for reactions and purifications. The OECD Guideline 105 provides standardized, authoritative methods for its determination.[2][6]
Causality in Experimental Design
The "Flask Method" is chosen for substances with solubility expected to be above 10⁻² g/L.[2] The core principle is to create a saturated solution by allowing the system to reach thermodynamic equilibrium, which can take 24 hours or longer. Stirring ensures homogeneity, and temperature control (20°C) is critical as solubility is temperature-dependent.[2] A preliminary test is essential to estimate the required amount of substance, preventing the use of excess material and ensuring saturation is achievable.[6]
Experimental Protocol: OECD 105 Flask Method
-
Preliminary Test: Add successive small amounts of N-(3-bromophenyl)-2-methylpropanamide to a known volume of water at 20°C with stirring, observing for dissolution to estimate the approximate solubility.
-
Equilibration: Based on the preliminary test, add an excess of the compound to three separate flasks containing a known volume of deionized water.
-
Stirring: Seal the flasks and place them in a constant temperature bath at 20 ± 0.5°C. Stir the contents for at least 24 hours.[2]
-
Phase Separation: After 24 hours, cease stirring and allow the flasks to stand for another 24 hours at the same temperature to allow undissolved solids to settle.
-
Sampling & Analysis:
-
Carefully withdraw an aliquot from the clear supernatant of each flask.
-
Centrifuge the aliquots to remove any remaining microparticulates.
-
Accurately dilute the final supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, GC-MS).
-
-
Calculation: The average concentration from the three flasks is reported as the water solubility.
Workflow for Solubility Determination (OECD 105)
Caption: Workflow for aqueous solubility via the Flask Method.
Ionization Constant (pKa): Predicting Behavior at Physiological pH
The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For N-(3-bromophenyl)-2-methylpropanamide, the amide proton is very weakly acidic (pKa typically >15) and is not relevant under physiological conditions. However, the amide carbonyl can be protonated under strongly acidic conditions. Determining the pKa is crucial for understanding a molecule's charge state, which in turn affects its solubility, lipophilicity, and interaction with biological targets. Potentiometric titration is a robust and widely used method for this purpose.[7]
Causality in Experimental Design
This method relies on measuring the change in pH of a solution as a titrant of known concentration is added.[7] To determine the pKa of a potential base (the amide carbonyl), one would titrate an acidified solution of the compound with a strong base (e.g., NaOH). The inflection point of the resulting sigmoid titration curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.[8][9] Maintaining a constant ionic strength with an inert salt like KCl is important to keep activity coefficients constant throughout the titration.[7]
Experimental Protocol: Potentiometric Titration
-
System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Sample Preparation: Accurately weigh and dissolve a sample of N-(3-bromophenyl)-2-methylpropanamide in a suitable co-solvent/water mixture to a known concentration (e.g., 1 mM). Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[7]
-
Initial Acidification: Acidify the sample solution to a low starting pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl).
-
Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer and immerse the calibrated pH electrode. Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) via a burette.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the recorded pH values versus the volume of titrant added.
-
Determine the equivalence point (Veq) from the inflection point of the curve (or by analyzing the first or second derivative of the curve).
-
The volume at the half-equivalence point is Veq/2.
-
The pKa is the pH value on the curve that corresponds to the Veq/2 volume of added titrant.
-
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP): A Predictor of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important physicochemical properties in drug design. It is quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.[10] LogP influences solubility, membrane permeability, plasma protein binding, and metabolic clearance. The shake-flask method is the traditional "gold standard" for its direct measurement.[11]
Causality in Experimental Design
The shake-flask method directly measures the partitioning of the compound between two equilibrated, immiscible phases (n-octanol and water).[10] Pre-saturating each solvent with the other before the experiment is a critical step to prevent volume changes during partitioning that would alter the final concentrations. The choice of analytical method (e.g., HPLC-UV) must be sensitive enough to accurately quantify the compound's concentration in both phases, which can differ by orders of magnitude.[12]
Experimental Protocol: Shake-Flask Method
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Addition: Add a small, known amount of N-(3-bromophenyl)-2-methylpropanamide to a flask containing known volumes of the two pre-saturated phases. The initial concentration should be chosen such that it can be accurately measured in both phases post-partitioning.
-
Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure partitioning equilibrium is reached.[13]
-
Phase Separation: Centrifuge the flask to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol phase (C_oct) and the aqueous phase (C_wat) using a validated analytical method (e.g., HPLC-UV).
-
Calculation:
-
The partition coefficient, P, is the ratio of the concentrations: P = C_oct / C_wat.
-
logP is the base-10 logarithm of P: logP = log₁₀(P).
-
The experiment should be repeated at least three times to ensure reproducibility.
-
Workflow for logP Determination
Caption: Workflow for logP determination via the Shake-Flask Method.
Predicted Spectroscopic Profile
Structural confirmation is achieved through spectroscopic analysis. While experimental spectra are not publicly available, the key features can be predicted based on the known structure of N-(3-bromophenyl)-2-methylpropanamide.
-
¹H NMR:
-
Aromatic Region (δ 7.0-8.0 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted ring.
-
Amide N-H (δ 7.5-8.5 ppm): A broad singlet, which may exchange with D₂O.
-
Isopropyl CH (δ 2.5-3.0 ppm): A septet, coupled to the six methyl protons.
-
Isopropyl CH₃ (δ ~1.2 ppm): A doublet, integrating to six protons.
-
-
¹³C NMR:
-
Carbonyl C=O (δ ~175 ppm): The amide carbonyl carbon.
-
Aromatic Carbons (δ 115-145 ppm): Six signals are expected. The carbon attached to the bromine (C-Br) will be shifted to ~122 ppm, and the carbon attached to the nitrogen (C-N) will be around 138-140 ppm.
-
Isopropyl CH (δ ~35 ppm):
-
Isopropyl CH₃ (δ ~20 ppm):
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C-H Stretches: Peaks just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).
-
Amide I Band (C=O Stretch): A strong, sharp absorption around 1660-1680 cm⁻¹.
-
Amide II Band (N-H Bend): A strong absorption around 1550 cm⁻¹.
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A peak in the fingerprint region, typically 500-650 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum will show two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine: one for ⁷⁹Br (M⁺) and one for ⁸¹Br (M+2). The expected m/z values would be around 241 and 243.
-
Fragmentation: Key fragmentation patterns would include cleavage of the isopropyl group and cleavage at the amide bond.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-(3-bromophenyl)-2-methylpropanamide should always be consulted, compounds of this class (aromatic amides) may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
This guide has detailed the critical physicochemical properties of N-(3-bromophenyl)-2-methylpropanamide and provided authoritative, step-by-step protocols for their experimental determination. For researchers and drug development professionals, moving beyond calculated estimates to generate robust experimental data is essential for informed decision-making in synthesis, formulation, and preclinical development. By understanding the causality behind these standard analytical procedures, scientists can ensure the generation of high-quality, reliable data that accelerates the development pipeline.
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Figure 1. Chemical structure of N-(3-bromophenyl)-2-methylpropanamide.
